

# An In-depth Technical Guide to the Chemical Structure of D-Oliose

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## Compound of Interest

Compound Name: Oliose

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This technical guide provides a comprehensive overview of the chemical structure of **D-Oliose**, targeting researchers, scientists, and professionals in drug development. It details the molecule's structural features, available spectroscopic data, and a plausible synthetic route.

## Chemical Structure of D-Oliose

**D-Oliose** is a deoxysugar, a class of carbohydrates where one or more hydroxyl groups have been replaced by a hydrogen atom. Its systematic IUPAC name is (2S,4R,5R,6R)-6-methyloxane-2,4,5-triol.[1] It is also known by its synonym, 2,6-dideoxy- $\alpha$ -D-lyxo-hexopyranose.[1] The molecular formula for **D-Oliose** is  $C_6H_{12}O_4$ , and it has a molecular weight of 148.16 g/mol.[1]

The structure is a six-membered pyranose ring with the following key features:

- **Deoxygenation:** It lacks hydroxyl groups at positions 2 and 6 of the hexopyranose ring.
- **Stereochemistry:** The stereochemistry is defined as D-lyxo, indicating the specific spatial arrangement of the remaining hydroxyl groups.
- **Anomeric Form:** The alpha anomer specifies the orientation of the hydroxyl group at the anomeric carbon (C1).

This unique structure makes **D-Oliose** a subject of interest in synthetic and medicinal chemistry. It has been reported to be a component of natural products isolated from

microorganisms such as *Streptomyces argillaceus*.<sup>[1]</sup>

## Quantitative Data

While extensive quantitative data for D-**Oliose** is not readily available in the public domain, spectroscopic data for closely related derivatives have been reported. The following table summarizes the <sup>13</sup>C Nuclear Magnetic Resonance (NMR) chemical shifts for methyl-2,6-dideoxy- $\alpha$ -D-lyxo-hexopyranoside, the methyl glycoside of D-**Oliose**. This data is crucial for the structural verification of synthetic or isolated samples.

Carbon Atom	Chemical Shift (ppm)
C1	97.9
C2	34.2
C3	67.5
C4	69.9
C5	65.9
C6	17.5
OCH <sub>3</sub>	54.9

Table 1: <sup>13</sup>C NMR Chemical Shifts of Methyl-2,6-dideoxy- $\alpha$ -D-lyxo-hexopyranoside in CDCl<sub>3</sub>.

## Experimental Protocols

A detailed experimental protocol for the synthesis of D-**Oliose** is not prominently described in the literature. However, a preparative synthesis for its enantiomer, 2,6-dideoxy- $\alpha$ -L-lyxo-hexose (2-deoxy- $\alpha$ -L-fucose), has been published and provides a strong basis for the synthesis of the D-form. The following protocol is adapted from that synthesis.

### Protocol: Synthesis of 2,6-dideoxy-L-lyxo-hexose

This multi-step synthesis starts from a readily available starting material and proceeds through key intermediates without the need for chromatographic purification.

#### Step 1: Synthesis of Methyl 3-O-benzoyl-4,6-O-benzylidene-2-deoxy-alpha-D-ribo-hexopyranoside

- Reactants: Methyl 4,6-O-benzylidene-2-deoxy-alpha-D-ribo-hexopyranoside.
- Procedure: The starting material is benzoylated at the 3-position.

#### Step 2: Synthesis of Methyl 3,4-di-O-benzoyl-6-bromo-2,6-dideoxy-alpha-D-ribo-hexopyranoside

- Reactant: Product from Step 1.
- Reagent: N-bromosuccinimide (NBS).
- Procedure: The 4,6-O-benzylidene acetal is opened with NBS to introduce a bromine at the 6-position and a benzoyl group at the 4-position. This key intermediate is crucial for subsequent steps.

#### Step 3: Reductive Debromination and Epimerization

- Reactant: Product from Step 2.
- Procedure: The 6-bromo group is removed, and the stereochemistry at C4 is inverted to achieve the lyxo configuration.

#### Step 4: Deprotection

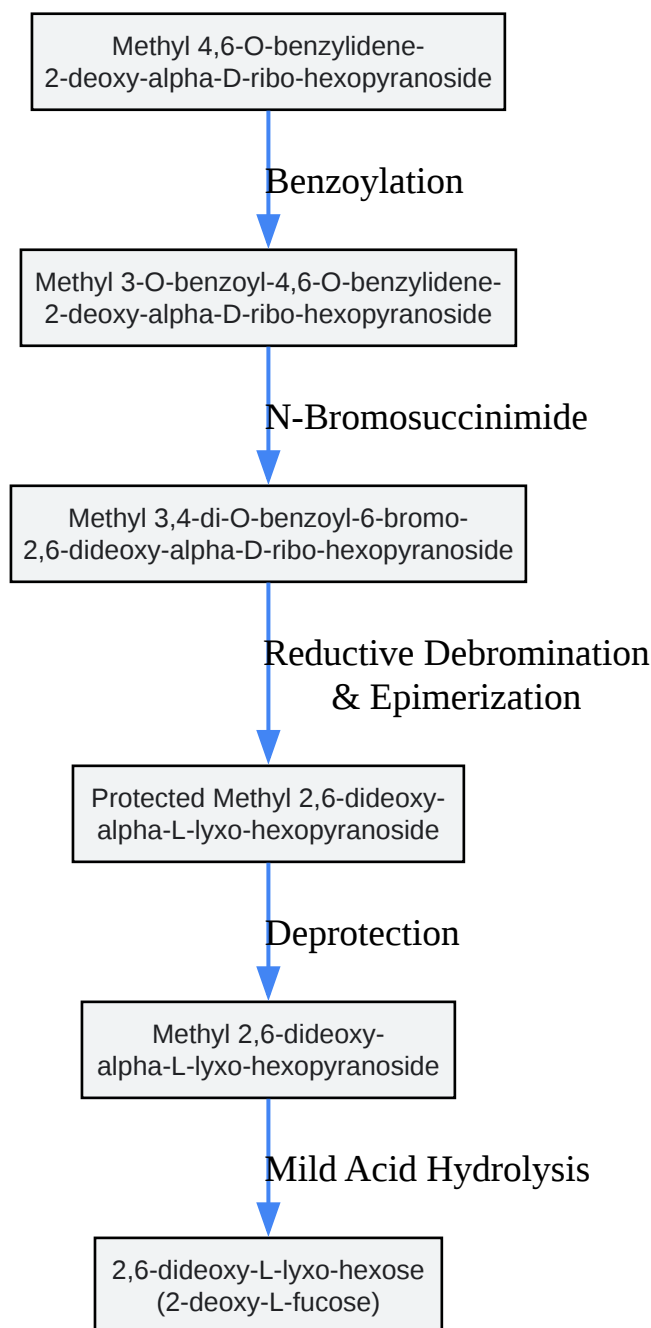
- Reactant: Product from Step 3.
- Procedure: The benzoyl protecting groups are removed via catalytic transesterification to yield the methyl glycoside of the target molecule.

#### Step 5: Hydrolysis

- Reactant: Product from Step 4.
- Procedure: Mild acid hydrolysis cleaves the methyl glycoside to afford the final product, 2,6-dideoxy-L-lyxo-hexose, which can be crystallized.

## Visualization of Synthetic Workflow

The logical relationship of the synthetic pathway described above can be visualized as a workflow diagram.



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Caption: Synthetic workflow for 2,6-dideoxy-L-lyxo-hexose.

## Biological Function and Signaling Pathways

Currently, there is a lack of specific information in the scientific literature regarding the detailed biological functions or signaling pathways directly involving D-**Oliose**. While other rare sugars, such as D-Allose, have been studied for their roles in processes like insulin signaling, these findings cannot be extrapolated to D-**Oliose** without direct experimental evidence. Further research is required to elucidate the potential biological significance of D-**Oliose**.

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## References

- 1. D-oliose | C<sub>6</sub>H<sub>12</sub>O<sub>4</sub> | CID 57115074 - PubChem [pubchem.ncbi.nlm.nih.gov]
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